molecular formula C24H21NO B11506983 3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol

3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol

Cat. No.: B11506983
M. Wt: 339.4 g/mol
InChI Key: QVNOWAFPHUBVIL-UHFFFAOYSA-N
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Description

3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol is an organic compound with the molecular formula C24H21NO It is a derivative of acridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol typically involves multi-component condensation reactions. One common method includes the condensation of 2-naphthol, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds. This reaction is often catalyzed by ionic liquids such as [NSPTEA][HSO4] under solvent-free conditions, which offers high yields, ease of recovery, short reaction times, and reusability of the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis. The use of recyclable catalysts and solvent-free conditions are key considerations in industrial applications to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The acridine ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while reduction of the acridine ring results in dihydroacridine derivatives.

Scientific Research Applications

3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol exerts its effects involves interactions with molecular targets such as DNA and proteins. The phenolic group can form hydrogen bonds, while the acridine moiety can intercalate between DNA bases, disrupting normal cellular processes. These interactions can lead to changes in gene expression and protein function, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

IUPAC Name

3-(9-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol

InChI

InChI=1S/C24H21NO/c1-15-9-11-20-22(13-15)25-21-12-10-16-5-2-3-8-19(16)24(21)23(20)17-6-4-7-18(26)14-17/h2-8,10,12,14-15,26H,9,11,13H2,1H3

InChI Key

QVNOWAFPHUBVIL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C1)C5=CC(=CC=C5)O

Origin of Product

United States

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